tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate (CAS: 189298-13-3) is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 3-hydroxy-2-phenylpropyl side chain. Its molecular formula is C₁₈H₂₈N₂O₃, with a molecular weight of 320.43 g/mol . The compound is typically stored under dry conditions at 2–8°C to maintain stability. While it has been listed as a pharmaceutical intermediate, commercial availability is currently discontinued .
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-9-19(10-12-20)13-16(14-21)15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWKHDMCPHOBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599067 | |
| Record name | tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189298-13-3 | |
| Record name | tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-hydroxy-2-phenylpropyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include acetonitrile, sodium sulfate, sodium chloride, di-tert-butyl dicarbonate, potassium carbonate, and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Group Analysis
- Hydroxypropyl vs. Bromopropyl: The target compound’s 3-hydroxypropyl group (polar, hydrogen-bond donor) contrasts with the 3-bromopropyl group in , which is more reactive in cross-coupling or substitution reactions .
- Aromatic vs. Heterocyclic Substituents : Compounds like 2l (triazole-phenyl) and C11 (thiadiazole-pyridinyl) incorporate nitrogen-rich heterocycles, enhancing binding to biological targets (e.g., kinases, receptors) compared to the phenyl group in the target compound .
- Steric and Stereochemical Effects: The cyclohexyl-dibenzylamino substituent in 284 introduces steric bulk and stereochemical complexity, impacting receptor selectivity and metabolic stability .
Stability and Reactivity
- Acid Sensitivity : Fluorophenyl-triazole derivatives (, compounds 1a/1b ) degrade in simulated gastric fluid, suggesting the target compound’s hydroxypropyl group may offer better stability under physiological conditions .
- Protective Groups : The Boc group in all listed compounds aids in solubility and prevents unwanted amine reactions during synthesis.
Biological Activity
tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate (CAS No. 189298-13-3) is a compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a tert-butyl group, a hydroxyphenylpropyl moiety, and a piperazine ring, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C18H28N2O3
- Molecular Weight : 320.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert effects through:
- Receptor Binding : It may bind to specific receptors, modulating their activity.
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, impacting physiological processes.
Antioxidant Activity
Research indicates that derivatives similar to tert-butyl 4-(3-hydroxy-2-phenylpropyl)piperazine exhibit significant antioxidant properties. The ability to scavenge free radicals and inhibit lipid peroxidation is crucial for preventing oxidative stress-related diseases.
| Assay | IC50 Value (μM) | Reference |
|---|---|---|
| ABTS Radical Scavenging | 6.23 - 19.6 | |
| FRAP Assay | Not specified | |
| TBARS Assay | 19.6 |
Case Studies
- Study on Piperazine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted various piperazine derivatives' effects on cancer cell lines, suggesting that modifications in their structure could enhance their antitumor activity .
- Antioxidant Properties : Research conducted on compounds similar to tert-butyl 4-(3-hydroxy-2-phenylpropyl)piperazine demonstrated significant antioxidant effects in vitro, indicating potential therapeutic applications in oxidative stress-related conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
